5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as hal
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-amino-2-(4-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H2,11,13)(H,15,16) |
InChI Key |
BDVASCWDRFTTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)O |
Origin of Product |
United States |
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